(Naphthalen-2-ylmethyl)triphenylphosphonium chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Naphthalen-2-ylmethyl)triphenylphosphonium chloride” consists of a naphthalen-2-ylmethyl group attached to a triphenylphosphonium ion. The InChI string of the compound isInChI=1S/C29H24P.ClH/c1-4-14-27 (15-5-1)30 (28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26 (25)22-24;/h1-22H,23H2;1H/q+1;/p-1
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 438.9 g/mol and an exact mass of 438.1304155 g/mol. It has a heavy atom count of 31. The hydrogen bond acceptor count is 1.Scientific Research Applications
1. Synthesis and Catalysis
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is used in the synthesis of various chemical compounds. For instance, it is involved in the reaction of 1,6-bis(diphenylphosphino)hexane with 6-bromo-1,2-naphthoquinone, leading to the formation of biologically active compounds with potential applications in inhibiting tumor growth due to their antioxidant effects, and antibacterial substances (Khasiyatullina & Mironov, 2012). Additionally, it plays a role in the preparation of external quality control materials for measuring ceruloplasmin activity (Pishak Vp & Iarmol'chuk Gm, 1998).
2. Antibacterial and Anticancer Properties
Compounds synthesized using this compound have demonstrated antibacterial properties. A study on 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones showed these compounds to be effective against the growth of Gram-positive organisms, highlighting their potential as antibacterial agents (Sun et al., 2014). Moreover, some derivatives have been evaluated for their anticancer properties, showing activity against breast cancer cell lines (Salahuddin et al., 2014).
3. Corrosion Inhibition
Quaternary phosphonium salts based on this compound have been studied as corrosion inhibitors. They demonstrate potential in protecting mild steel from corrosion in acidic environments. The salts were found to adsorb at the metal-electrolyte interface, enhancing charge transfer resistances, as revealed in electrochemical and surface morphological studies (Goyal et al., 2020).
4. Molecular Structure and Stability
The molecular structures and stability of various phosphonium salts, including those derived from this compound, have been a subject of research. Studies have focused on their crystal structures, dynamic behaviors in solution, and potential as building blocks for more complex chemical entities (Karaçar et al., 2001).
5. Photoinduced Electron Transfer Reactions
This compound has also been involved in studies of photoinduced electron transfer reactions. Research has shown that irradiation of solutions containing naphthalene and triphenylsulphonium salts, closely related to this compound, initiates reactions that yield various products, providing insights into the behavior of these compounds under photochemical conditions (Dektar & Hacker, 1989).
Safety and Hazards
Properties
IUPAC Name |
naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDLQQDGHJAGT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141185-40-2 | |
Record name | 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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